2-bromo-4-methylphenyl 2-furoate
Description
2-Bromo-4-methylphenyl 2-furoate is an aryl ester derivative of 2-furoic acid, featuring a bromine atom and a methyl group substituted at the 2- and 4-positions of the phenyl ring, respectively. Aryl furoates, such as those discussed in the literature, are often employed as intermediates in organic synthesis or studied for their physicochemical and sensory characteristics . The bromine substituent likely enhances lipophilicity and reactivity, while the methyl group may influence steric and electronic effects on the aromatic ring.
Properties
IUPAC Name |
(2-bromo-4-methylphenyl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-8-4-5-10(9(13)7-8)16-12(14)11-3-2-6-15-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMUGHGMGMMIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methylphenyl 2-furoate typically involves the esterification of 2-bromo-4-methylphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenyl 2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent for oxidizing the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: The major product is 2-bromo-4-carboxyphenyl 2-furoate.
Reduction: The major product is 2-bromo-4-methylphenyl 2-furanmethanol.
Scientific Research Applications
2-Bromo-4-methylphenyl 2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Chemical Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methylphenyl 2-furoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the ester group can participate in hydrolysis reactions, releasing 2-furoic acid and the corresponding phenol .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2-bromo-4-methylphenyl 2-furoate and structurally related compounds:
Key Observations :
- Substituent Effects: Alkyl esters (methyl, ethyl, allyl) exhibit distinct odor profiles despite minor structural differences. For example, ethyl 2-furoate (2) displays intense "sweet" and "urinous" notes, whereas methyl (1) and allyl (3) esters share "decayed" odors . The bromo and methyl groups in the target compound may suppress volatility, altering odor characteristics compared to alkyl analogs.
- Reactivity and Applications: Brominated aromatics, such as 2-bromo-4'-methoxyacetophenone, are often intermediates in pharmaceutical or agrochemical synthesis due to bromine's role as a leaving group . This suggests this compound may serve similar purposes. Aryl furoates generally exhibit higher thermal stability than alkyl esters due to aromatic conjugation, which could influence their utility in high-temperature reactions .
Physicochemical Properties
- Lipophilicity: The bromine atom in this compound likely increases logP (octanol-water partition coefficient) compared to non-halogenated analogs, enhancing solubility in organic solvents.
- Steric Effects : The methyl group at the 4-position may hinder nucleophilic attack at the ester carbonyl, reducing hydrolysis rates relative to unsubstituted phenyl furoates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
